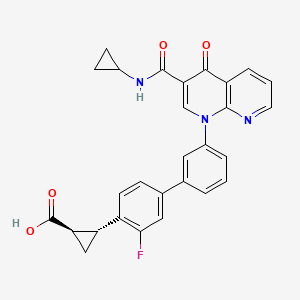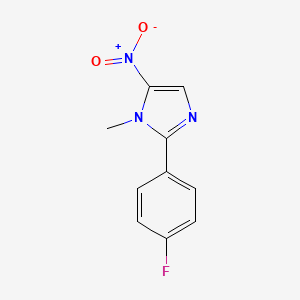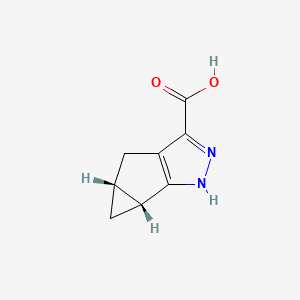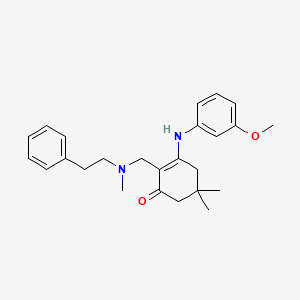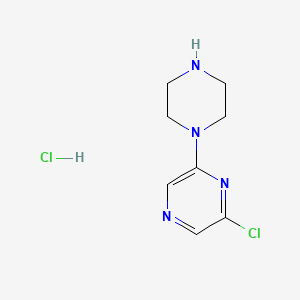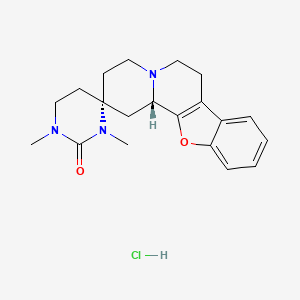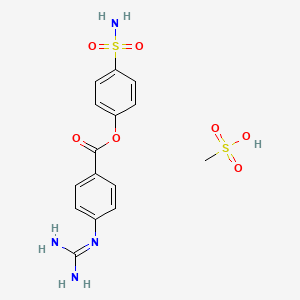
4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate is a synthetic protease inhibitor known for its inhibitory effects on a variety of proteases. This compound has shown significant protective effects against liver injury in rats and inhibits the deposition of radiofibrillar proteins in the kidneys and lungs .
Vorbereitungsmethoden
The preparation of 4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate involves several synthetic routes and reaction conditions. One method includes the use of dimethyl sulfoxide (DMSO) as a solvent, followed by the addition of polyethylene glycol (PEG300) and Tween 80. The mixture is then clarified with deionized water (ddH2O) to obtain the final product . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production.
Analyse Chemischer Reaktionen
4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate undergoes various chemical reactions, including competitive inhibition of proteases such as trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein, and chymotrypsin . Common reagents used in these reactions include protease substrates and inhibitors. The major products formed from these reactions are typically the inhibited forms of the target proteases, which can be analyzed using various biochemical assays.
Wissenschaftliche Forschungsanwendungen
4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of proteases and their role in various biochemical pathways. In biology, this compound is used to investigate the protective effects against liver injury and the inhibition of radiofibrillar protein deposition in organs such as the kidneys and lungs . In medicine, this compound is used to study pancreatitis and other protease-mediated diseases
Wirkmechanismus
The mechanism of action of 4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate involves the competitive inhibition of various proteases. This compound binds to the active sites of proteases, preventing them from interacting with their natural substrates. The molecular targets of this compound include trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein, and chymotrypsin . By inhibiting these proteases, this compound can alleviate conditions such as endotoxin-induced experimental disseminated intravascular coagulation (DIC) in rats .
Vergleich Mit ähnlichen Verbindungen
4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate can be compared with other protease inhibitors such as gabexate mesilate and nafamostat mesilate. Gabexate mesilate is also a synthetic protease inhibitor used in the treatment of acute pancreatitis and other protease-mediated diseases . Nafamostat mesilate, on the other hand, is used for its anticoagulant properties and in the treatment of pancreatitis . This compound is unique in its broad inhibitory effects on multiple proteases and its significant protective effects against liver injury and radiofibrillar protein deposition .
Similar compounds include:
- Gabexate mesilate
- Nafamostat mesilate
- Camostat mesylate
These compounds share similar mechanisms of action but differ in their specific applications and inhibitory profiles.
Eigenschaften
CAS-Nummer |
76472-29-2 |
|---|---|
Molekularformel |
C15H18N4O7S2 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
methanesulfonic acid;(4-sulfamoylphenyl) 4-(diaminomethylideneamino)benzoate |
InChI |
InChI=1S/C14H14N4O4S.CH4O3S/c15-14(16)18-10-3-1-9(2-4-10)13(19)22-11-5-7-12(8-6-11)23(17,20)21;1-5(2,3)4/h1-8H,(H4,15,16,18)(H2,17,20,21);1H3,(H,2,3,4) |
InChI-Schlüssel |
OSILTPUZIFPGFS-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)N)N=C(N)N |
Kanonische SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)N)N=C(N)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate 4-sulfamoylphenyl 4-guanidinobenzoate monomethanesulfonate ONO 3307 ONO-3307 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


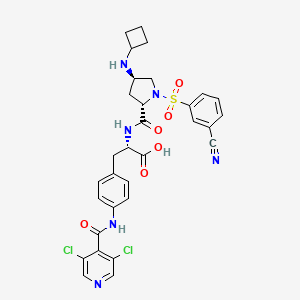
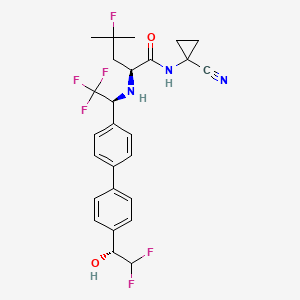
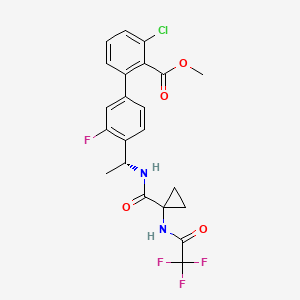

![[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B1677234.png)
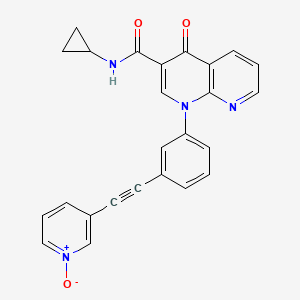
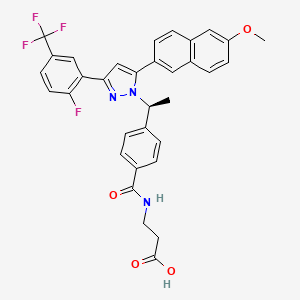
![4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride](/img/structure/B1677239.png)
